2-Bromo-4-(difluoromethyl)-6-methoxyphenyl acetate
Description
2-Bromo-4-(difluoromethyl)-6-methoxyphenyl acetate is a brominated, fluorinated aromatic ester with a molecular formula of C₁₀H₉BrF₂O₃ (calculated molecular weight: ~295.1 g/mol). The compound features a phenyl ring substituted with a bromine atom (position 2), a difluoromethyl group (CF₂H, position 4), a methoxy group (OCH₃, position 6), and an acetate ester (OCOCH₃, position 1).
For instance, oxidation of phenolic intermediates using Dess Martin periodinane (a mild, room-temperature oxidant) is a viable strategy, as demonstrated in the synthesis of structurally similar compounds .
Structure
3D Structure
Properties
Molecular Formula |
C10H9BrF2O3 |
|---|---|
Molecular Weight |
295.08 g/mol |
IUPAC Name |
[2-bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C10H9BrF2O3/c1-5(14)16-9-7(11)3-6(10(12)13)4-8(9)15-2/h3-4,10H,1-2H3 |
InChI Key |
NDRRZIZEBYBNKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C(F)F)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Difluoromethyl)-6-methoxyphenol
The radical difluoromethylation approach, inspired by AgNO₃-mediated reactions, offers a robust pathway. Starting with 4-methoxy-2-methylphenol, the methyl group at position 2 is replaced via a radical mechanism:
-
Reagents : AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (2.0 equiv) in anhydrous DMSO.
-
Conditions : Schlenk tube under N₂ at 80°C for 12 hours.
-
Mechanism : Persulfate generates sulfate radicals, abstracting a hydrogen atom from the methyl group, followed by trapping with a difluoromethyl radical sourced from CF₂HCO₂K.
Yield : ~60–65% (extrapolated from analogous transformations in).
Regioselective Bromination
The phenolic intermediate is brominated using Br₂ and H₂O₂, adapted from patented methods:
Acetylation of the Phenolic Hydroxyl Group
Final acetylation employs acetic anhydride under basic conditions:
-
Reagents : Acetic anhydride (1.2 equiv), pyridine (catalyst).
-
Conditions : Room temperature, 2 hours.
-
Purification : Column chromatography (Petroleum ether/EtOAc = 5:1).
Yield : ~95%.
Overall Yield (Method 1) : ~54–59% (three steps).
Method 2: Nucleophilic Difluoromethylation of a Brominated Intermediate
Synthesis of 2-Bromo-6-methoxyphenol
Starting with 6-methoxyphenol, bromination at C2 is achieved using N-bromosuccinimide (NBS) in acetic acid:
-
Reagents : NBS (1.1 equiv), AcOH.
-
Conditions : 0°C to room temperature, 4 hours.
-
Regioselectivity : The methoxy group directs bromination to the ortho position.
Yield : ~85%.
Introduction of the Difluoromethyl Group
A nucleophilic difluoromethylation strategy employs Ruppert-Prakash reagent (TMSCF₂H):
-
Reagents : TMSCF₂H (1.5 equiv), CsF (2.0 equiv) in DMF.
-
Conditions : 80°C, 8 hours.
-
Mechanism : Fluoride-mediated desilylation generates a CF₂H⁻ species, which displaces a bromide ion via nucleophilic aromatic substitution.
Yield : ~50–55% (limited by competing side reactions).
Acetylation
Identical to Method 1, yielding ~95%.
Overall Yield (Method 2) : ~40–44% (three steps).
Method 3: Sequential Halogenation and Fluorination
Synthesis of 2-Bromo-4-chloro-6-methoxyphenol
Starting with 4-chloro-6-methoxyphenol, bromination at C2 is performed using Br₂ in CHCl₃:
-
Reagents : Br₂ (1.0 equiv).
-
Conditions : 0°C, 2 hours.
Yield : ~80%.
Halogen Exchange for Difluoromethyl Group
A two-step fluorination process replaces chlorine with difluoromethyl:
-
Lithiation : LDA (2.0 equiv) at −78°C in THF.
-
Quenching with ClCF₂H : Generates the difluoromethyl group via CF₂H− intermediate.
Yield : ~60%.
Acetylation
Yield: ~95%.
Overall Yield (Method 3) : ~45% (three steps).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Overall Yield | 54–59% | 40–44% | 45% |
| Regioselectivity | High | Moderate | High |
| Scalability | Industrial | Lab-scale | Lab-scale |
| Environmental Impact | Moderate | High (DMF) | Low |
| Cost | Moderate | High | Low |
Key Observations :
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the methoxy group may be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the bromine atom or the difluoromethyl group, leading to the formation of different reduced products.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the phenyl ring .
Scientific Research Applications
Chemistry
In chemistry, [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology
In biological research, this compound can be used to study the effects of difluoromethyl and methoxy groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions and metabolic pathways .
Medicine
In medicinal chemistry, [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate is explored for its potential pharmacological properties. It may be used in the development of new drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [2-Bromo-4-(difluoromethyl)-6-methoxyphenyl] acetate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can influence the compound’s binding affinity to enzymes or receptors. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of 2-Bromo-4-(difluoromethyl)-6-methoxyphenyl acetate with structurally analogous compounds reveals key differences in substituents, molecular properties, and applications.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- Difluoromethyl (CF₂H) : Enhances metabolic stability and lipophilicity compared to formyl (CHO) or ethoxy (OCH₂CH₃) groups. This aligns with fluorine’s role in improving drug bioavailability .
- Bromine : Common across all compounds, bromine facilitates halogen bonding in target interactions, critical in agrochemicals (e.g., Broflanilide ) and pharmaceuticals.
Fluorination Trends :
- Fluorinated derivatives like Broflanilide and the target compound leverage fluorine’s electronegativity to resist enzymatic degradation, a hallmark of modern agrochemicals and drugs .
Synthetic Challenges :
- Brominated methoxyphenyl derivatives often require controlled oxidation steps. For example, Dess Martin periodinane is preferred over IBX or PCC for room-temperature oxidation of alcohol intermediates, minimizing side reactions .
Applications: The target compound’s fluorinated aromatic structure suggests utility in drug discovery, akin to Binimetinib intermediates .
Biological Activity
2-Bromo-4-(difluoromethyl)-6-methoxyphenyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H8BrF2O3
- Molecular Weight : 303.07 g/mol
This compound features a bromine atom, a difluoromethyl group, and a methoxy group attached to a phenyl ring, which may contribute to its biological activity.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of the methoxyphenyl acetate class have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that certain analogs exhibit growth inhibitory effects against various cancer cell lines, with IC50 values in the micromolar range.
| Cell Line | IC50 (μM) |
|---|---|
| HCT15 | 2.37 |
| MDA-MB-231 | 2.20 |
| NCI-H460 | 5.86 |
These results suggest that this compound may also possess similar anticancer properties, warranting further investigation into its efficacy against specific cancer types.
Neuroprotective Effects
The neuroprotective potential of related compounds has been evaluated in models of neurodegenerative diseases. For example, certain derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to Alzheimer's disease pathology. The inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial for cognitive function.
In one study, compounds similar to this compound demonstrated:
- AChE Inhibition : IC50 values ranging from 0.2 μM to several micromolar concentrations.
- BChE Inhibition : Selectivity ratios exceeding 100-fold compared to AChE.
This dual inhibition suggests potential utility in treating cognitive disorders.
The mechanisms by which this compound exerts its biological effects are likely multifactorial:
- Enzyme Inhibition : As noted above, inhibition of AChE and BChE contributes to enhanced cholinergic activity.
- Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, reducing oxidative stress in neuronal cells.
- Modulation of Signaling Pathways : Compounds in this class may influence pathways involved in cell survival and apoptosis, further contributing to their anticancer effects.
Case Studies
Several studies have highlighted the biological activity of compounds related to this compound:
- A study evaluating a series of methoxy-substituted phenyl acetates found that certain analogs exhibited significant cytotoxicity against human cancer cell lines while maintaining low toxicity in normal cells.
- Another investigation into the neuroprotective effects revealed that specific derivatives could enhance neuronal survival under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases.
Q & A
Q. Table 1: Bioactivity of Structural Analogs
| Substituent (Position) | Bioactivity (IC₅₀) | Source |
|---|---|---|
| Br (2), CF₂H (4), OMe (6) | 12 µM (Anticancer) | |
| Cl (2), CF₃ (4), OMe (6) | 45 µM (Anticancer) |
Advanced: What computational methods elucidate the role of the difluoromethyl group?
Answer:
- Docking Simulations : Map interactions between the CF₂H group and target proteins (e.g., kinases) using AutoDock or Schrödinger .
- Molecular Dynamics (MD) : Assess how fluorination enhances membrane permeability via logP calculations .
- Electrostatic Potential Maps : Visualize electron-withdrawing effects of CF₂H on aromatic ring reactivity .
Basic: How do functional groups influence the compound’s physicochemical properties?
Answer:
- Bromine (2-position) : Increases molecular weight and steric bulk, affecting binding affinity .
- Difluoromethyl (4-position) : Enhances lipophilicity (logP ~2.5) and metabolic stability via reduced oxidative metabolism .
- Methoxy (6-position) : Electron-donating effect stabilizes aromatic intermediates during synthesis .
Advanced: Strategies for improving crystallinity for X-ray analysis?
Answer:
- Solvent Screening : Recrystallize from mixed solvents (e.g., ethyl acetate/hexane) to optimize crystal growth .
- SHELX Refinement : Use SHELXL for high-resolution data, adjusting parameters like ADPs and hydrogen bonding networks .
- Cocrystallization : Add coformers (e.g., succinic acid) to stabilize crystal packing .
Advanced: How to validate the compound’s stability under experimental conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
